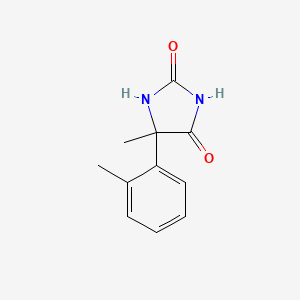

5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

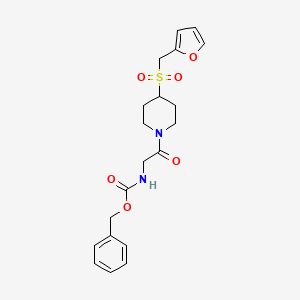

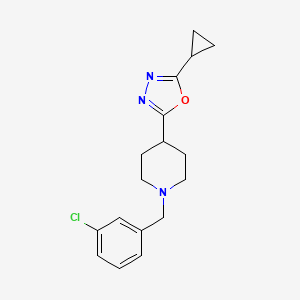

“5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 .

Molecular Structure Analysis

The InChI code for “5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” is 1S/C11H12N2O2/c1-7-3-5-8(6-4-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” is a solid at room temperature . It has a molecular weight of 204.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activities

Imidazolidine-2,4-dione derivatives, such as hydantoin, are recognized for their versatility in medicinal chemistry, serving as a scaffold for the development of various pharmacologically active compounds. These derivatives exhibit a range of biological activities, including therapeutic and agrochemical applications. They are particularly significant in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, an efficient method for synthesizing hydantoin, highlights the compound's importance in creating novel therapeutic agents (Shaikh et al., 2023).

Pharmaceutical Applications

Imidazolidine-2,4-dione and its derivatives are explored for their pharmacological importance in treating various diseases. They have been used in the synthesis of ligands for PPARγ, showcasing their potential in treating metabolic disorders like Type 2 diabetes. This highlights the compound's role in developing antihyperglycemic agents through molecular pharmacology strategies (Rami & Smith, 2000).

Corrosion Inhibition

Apart from medicinal applications, imidazolidine-2,4-dione derivatives, specifically imidazoline and its derivatives, are recognized for their effectiveness as corrosion inhibitors. These compounds are preferred in industries for their environmental friendliness, low cost, and low toxicity. Their unique chemical structure enables strong adsorption onto metal surfaces, providing protective hydrophobic films and enhancing corrosion resistance (Sriplai & Sombatmankhong, 2023).

Mécanisme D'action

Orientations Futures

The future directions for research on “5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” and related compounds could involve further exploration of their inhibitory potential on various biological pathways . This could lead to the development of novel inhibitors with improved therapeutic properties .

Propriétés

IUPAC Name |

5-methyl-5-(2-methylphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-5-3-4-6-8(7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYMAJQGFCFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)

![3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2649049.png)

![5,6-Dimethyl-3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2649051.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2649054.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2649056.png)